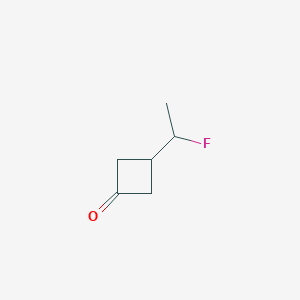
3-(1-Fluoroethyl)cyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Fluoroethyl)cyclobutan-1-one is an organic compound with the molecular formula C6H9FO It is a cyclobutanone derivative where a fluoroethyl group is attached to the third carbon of the cyclobutanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Fluoroethyl)cyclobutan-1-one can be achieved through several synthetic routes. One common method involves the [2+2] cycloaddition reaction, where an enone undergoes photochemical activation to form the cyclobutanone ring. The fluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate fluoroalkylating agents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions followed by purification processes such as distillation or recrystallization to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Fluoroethyl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclobutanones.
Aplicaciones Científicas De Investigación
3-(1-Fluoroethyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(1-Fluoroethyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Fluoroethyl)cyclobutan-1-one
- 3-(Trifluoromethyl)cyclobutan-1-one
- 1-(2-Fluoroethyl)cyclobutan-1-amine hydrochloride
Uniqueness
3-(1-Fluoroethyl)cyclobutan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C6H9FO |
|---|---|
Peso molecular |
116.13 g/mol |
Nombre IUPAC |
3-(1-fluoroethyl)cyclobutan-1-one |
InChI |
InChI=1S/C6H9FO/c1-4(7)5-2-6(8)3-5/h4-5H,2-3H2,1H3 |
Clave InChI |
MSDFYRNKYLQNMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CC(=O)C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


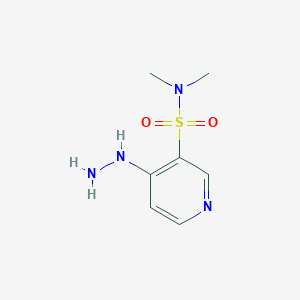
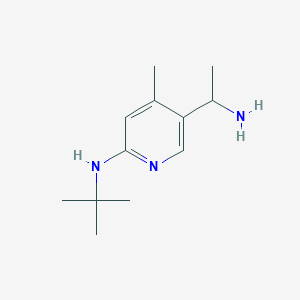

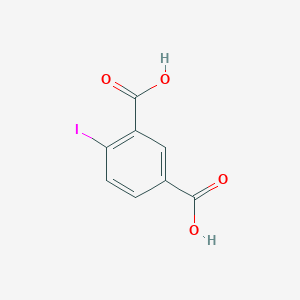
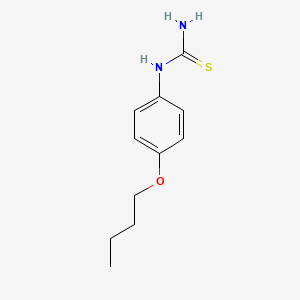
![3-Chloropyrido[3,4-b]pyrazin-5-amine](/img/structure/B13002617.png)


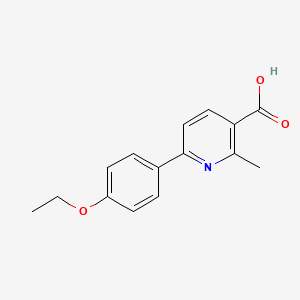


![5-Oxa-8-azaspiro[3.5]nonan-2-ol](/img/structure/B13002663.png)
![Bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B13002680.png)

